molecular formula C18H17N5O2S B3567050 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3567050
M. Wt: 367.4 g/mol
InChI Key: KVRKNKLYMODQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAPA, and it has been extensively studied for its biological and chemical properties. In

Mechanism of Action

DAPA exerts its biological effects by inhibiting the activity of various enzymes involved in metabolic pathways. For example, DAPA inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. DAPA also inhibits the activity of tyrosinase, which is involved in the synthesis of melanin, and xanthine oxidase, which is involved in the production of uric acid. The inhibition of these enzymes leads to a decrease in the production of their respective metabolites, which in turn results in the observed biological effects of DAPA.
Biochemical and Physiological Effects:
DAPA has been shown to possess several biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. DAPA has also been shown to possess antitumor properties, which make it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

DAPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in a good yield. It is also relatively easy to purify and can be recrystallized from a suitable solvent to improve its purity. However, DAPA has some limitations for lab experiments. It is a relatively new compound, and its biological properties are not fully understood. Further studies are needed to elucidate its mechanism of action and its potential applications in various fields.

Future Directions

There are several future directions for the study of DAPA. One potential direction is the development of new drugs based on the chemical structure of DAPA. DAPA has been shown to possess several biological properties that make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of DAPA. Further studies are needed to elucidate the molecular mechanisms underlying the observed biological effects of DAPA. Finally, the study of the pharmacokinetics and toxicity of DAPA is also an important future direction. These studies will help to determine the safety and efficacy of DAPA as a potential drug candidate.

Scientific Research Applications

DAPA has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, tyrosinase, and xanthine oxidase. DAPA has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties. These properties make DAPA a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c19-15-10-16(20)23-18(22-15)26-11-17(24)21-12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H4,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRKNKLYMODQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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